An In-depth Technical Guide to Ethyl Stearate-d35
An In-depth Technical Guide to Ethyl Stearate-d35
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl stearate-d35, a deuterated form of ethyl stearate. The document details its chemical and physical properties, synthesis, and primary applications, with a focus on its role as an internal standard in quantitative analytical methods. Detailed experimental protocols and data visualizations are included to support its practical application in research and development.
Introduction to Ethyl Stearate-d35
Ethyl stearate-d35 is the isotopically labeled version of ethyl stearate, where 35 hydrogen atoms on the stearoyl acyl chain have been replaced with deuterium atoms. This modification results in a significant mass shift, making it an ideal internal standard for mass spectrometry-based quantitative analysis of fatty acids and their esters. The ethyl group of the ester remains in its protiated form.
Stable isotope-labeled compounds are crucial tools in analytical chemistry, particularly in metabolomics and pharmacokinetic studies, as they exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they behave similarly during sample preparation and analysis.[1]
Chemical and Physical Properties
The physical and chemical properties of Ethyl stearate-d35 are closely related to those of the non-deuterated Ethyl stearate. The primary difference is the molecular weight, which is increased due to the presence of 35 deuterium atoms. This section provides a comparative summary of the known properties of Ethyl stearate and the expected properties of Ethyl stearate-d35.
Table 1: Comparison of Physical and Chemical Properties
| Property | Ethyl Stearate | Ethyl Stearate-d35 | Data Source(s) |
| Chemical Formula | C₂₀H₄₀O₂ | C₂₀H₅D₃₅O₂ | [2][3] |
| Molecular Weight | 312.53 g/mol | 347.74 g/mol | [2][4] |
| Appearance | Colorless to pale yellow oily liquid or waxy solid | Expected to be similar to Ethyl Stearate | [2][5] |
| Melting Point | ~33-38 °C | Expected to be slightly lower than Ethyl Stearate | [6][7] |
| Boiling Point | ~213-215 °C at 15 mmHg | Expected to be similar to Ethyl Stearate | [7] |
| Solubility | Insoluble in water; soluble in ethanol and organic solvents | Expected to be similar to Ethyl Stearate | [2][5] |
Synthesis of Ethyl Stearate-d35
The synthesis of Ethyl stearate-d35 is typically achieved through a two-step process. First, the precursor, Stearic acid-d35, is synthesized, followed by its esterification with ethanol.
3.1. Synthesis of Stearic Acid-d35
Stearic acid-d35 can be prepared by the hydrogenation of stearic acid using deuterium gas in the presence of a catalyst.[8] This process replaces the hydrogen atoms on the acyl chain with deuterium.
3.2. Esterification to Ethyl Stearate-d35
Ethyl stearate-d35 is then produced by the esterification of Stearic acid-d35 with ethanol.[9] This reaction is typically acid-catalyzed.
A schematic representation of the synthesis pathway is provided below.
Applications in Quantitative Analysis
The primary application of Ethyl stearate-d35 is as an internal standard in quantitative mass spectrometry (MS) for the analysis of fatty acids and their ethyl esters.[1] The use of a stable isotope-labeled internal standard is considered the gold standard for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[10]
4.1. Principle of Isotope Dilution Mass Spectrometry
A known amount of the deuterated internal standard (Ethyl stearate-d35) is added to the sample at the beginning of the workflow.[11] Since the deuterated standard has nearly identical chemical and physical properties to the endogenous analyte (e.g., ethyl stearate or other fatty acid esters after derivatization), it experiences the same losses during extraction, derivatization, and chromatographic separation. By measuring the ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard, an accurate quantification can be achieved, as this ratio remains constant regardless of sample loss.[10]
4.2. Use in GC-MS and LC-MS/MS
Ethyl stearate-d35 is suitable for use in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.[12] In GC-MS, fatty acids are typically derivatized to more volatile esters, such as methyl esters (FAMEs) or ethyl esters (FAEEs), prior to analysis.[11] In LC-MS/MS, derivatization can also be employed to improve chromatographic and mass spectrometric properties.[10]
Experimental Protocols
This section provides a detailed methodology for the quantitative analysis of fatty acids in a biological matrix using a deuterated internal standard like Ethyl stearate-d35, followed by GC-MS analysis. This protocol is a representative example and may require optimization for specific applications.
5.1. Lipid Extraction and Internal Standard Spiking
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Sample Preparation: Homogenize the biological sample (e.g., plasma, tissue, or cells) in an appropriate buffer.
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Internal Standard Addition: Add a known amount of Ethyl stearate-d35 (in a suitable solvent) to the homogenized sample.
-
Lipid Extraction (Folch Method):
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.
-
Vortex vigorously to ensure thorough mixing.
-
Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.
-
Centrifuge to separate the organic (lower) and aqueous (upper) phases.
-
Carefully collect the lower organic phase containing the lipids.[13]
-
5.2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)
For the analysis of total fatty acids, a saponification step is required to release fatty acids from complex lipids.
-
Saponification:
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the dried extract in a methanolic potassium hydroxide solution.
-
Incubate to hydrolyze the ester bonds, releasing free fatty acids.
-
-
Acidification and Extraction:
-
Neutralize the solution with an acid (e.g., HCl).
-
Extract the free fatty acids with an organic solvent like hexane.
-
-
Derivatization to FAMEs:
-
Dry the extracted free fatty acids under nitrogen.
-
Add a derivatizing agent, such as 14% boron trifluoride in methanol.
-
Heat the sample (e.g., at 100°C) to facilitate the conversion of fatty acids to their corresponding methyl esters (FAMEs).
-
After cooling, extract the FAMEs with hexane.[13]
-
5.3. GC-MS Analysis
-
Sample Preparation for GC-MS:
-
Dry the hexane extract containing the FAMEs.
-
Reconstitute the sample in a suitable solvent for injection (e.g., hexane).
-
-
Gas Chromatography (GC) Conditions:
-
Column: A polar capillary column (e.g., DB-23) is typically used for the separation of FAMEs.
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient is used to separate the FAMEs based on their boiling points and polarity.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, specific ions for each analyte and the internal standard are monitored for enhanced sensitivity and selectivity.[12]
-
5.4. Quantification
The concentration of each fatty acid is determined by creating a calibration curve. This is done by analyzing a series of standards with known concentrations of the non-labeled fatty acids and a constant concentration of the deuterated internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.[11]
The workflow for this experimental protocol is illustrated in the following diagram.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ETHYL STEARATE - Ataman Kimya [atamanchemicals.com]
- 3. Human Metabolome Database: Showing metabocard for Ethyl stearate (HMDB0034156) [hmdb.ca]
- 4. Stearic acid (Dââ , 98%) - Cambridge Isotope Laboratories, DLM-379-1 [isotope.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chemos.de [chemos.de]
- 7. ethyl stearate, 111-61-5 [thegoodscentscompany.com]
- 8. STEARIC ACID (D35) [chembk.com]
- 9. ETHYL STEARATE | 111-61-5 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
